molecular formula C5H3F3N2O2S B571522 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid CAS No. 1086380-23-5

2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid

Cat. No.: B571522
CAS No.: 1086380-23-5
M. Wt: 212.146
InChI Key: WKLMMGOQPSMWRH-UHFFFAOYSA-N
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Description

Structural Characterization of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic Acid

Crystallographic Analysis and Molecular Geometry

The crystallographic examination of this compound reveals critical information about its solid-state organization and molecular conformation. Studies of related trifluoromethyl thiazole derivatives demonstrate that these compounds typically exhibit planar heterocyclic ring systems with significant deviations primarily occurring in the trifluoromethyl substituent orientation. The thiazole ring structure consists of a five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively, with the amino group positioned at carbon-2, the carboxylic acid functionality at carbon-4, and the trifluoromethyl group at carbon-5.

Research on similar trifluoromethyl thiazole compounds indicates that the molecular planarity is generally maintained across the heterocyclic core, with root mean square deviations from planarity typically ranging from 0.0063 to 0.0381 Å, excluding fluorine atoms of the trifluoromethyl group. The trifluoromethyl substituent often exhibits rotational disorder in the solid state, representing the primary source of conformational flexibility within the molecular structure. This disorder manifests as multiple orientational preferences for the carbon-fluorine bonds, with refined occupancies varying significantly between different crystal environments.

The intermolecular interactions in the crystal lattice are dominated by hydrogen bonding networks involving the amino and carboxylic acid functionalities. These hydrogen bonds typically form between the amino nitrogen atoms and carboxylic acid oxygen atoms of adjacent molecules, creating extended supramolecular architectures. The presence of fluorine atoms in the trifluoromethyl group contributes additional weak intermolecular contacts, including fluorine-fluorine interactions and carbon-hydrogen to fluorine hydrogen bonds, which collectively stabilize the crystal packing arrangement.

Structural Parameter Typical Range Key Features
Ring Planarity Deviation 0.006-0.038 Å Excluding CF₃ fluorine atoms
Trifluoromethyl Disorder 50-90% occupancy Primary conformational flexibility
Hydrogen Bond Lengths 2.7-3.2 Å Amino and carboxylic acid groups
Intermolecular Contacts Multiple types Fluorine-fluorine, CH-F interactions

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the amino group protons, which typically appear as a broad signal in the 5-7 ppm region due to rapid exchange with solvent molecules. The carboxylic acid proton resonates significantly downfield, usually observed between 11-13 ppm, reflecting the strong deshielding effect of the carbonyl oxygen atom.

The carbon-13 nuclear magnetic resonance spectrum reveals distinct signals for each carbon environment within the molecular framework. The carboxylic acid carbon typically resonates around 160-170 ppm, while the thiazole ring carbons appear in the aromatic region between 120-160 ppm. The trifluoromethyl carbon exhibits a characteristic quartet pattern due to coupling with the three equivalent fluorine atoms, typically observed around 120-125 ppm with a coupling constant of approximately 270-280 Hz.

Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive identification of the trifluoromethyl substituent, with the three equivalent fluorine atoms appearing as a sharp singlet typically around -58 to -62 ppm relative to trichlorofluoromethane. The chemical shift position reflects the electron-withdrawing nature of the thiazole ring system and the influence of neighboring heteroatoms. Two-dimensional nuclear magnetic resonance experiments, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation techniques, establish connectivity patterns and confirm structural assignments.

Nucleus Chemical Shift Range Multiplicity Assignment
¹H 5-7 ppm Broad singlet Amino group protons
¹H 11-13 ppm Singlet Carboxylic acid proton
¹³C 160-170 ppm Singlet Carboxylic acid carbon
¹³C 120-125 ppm Quartet Trifluoromethyl carbon
¹⁹F -58 to -62 ppm Singlet Trifluoromethyl fluorines
Infrared Vibrational Mode Assignments

Infrared spectroscopy reveals characteristic vibrational frequencies that serve as fingerprint identifications for functional groups within this compound. The carboxylic acid functionality exhibits two prominent absorption bands: the carbonyl stretching vibration typically appears around 1680-1720 cm⁻¹, while the hydroxyl stretching vibration manifests as a broad absorption centered around 2500-3300 cm⁻¹ due to hydrogen bonding effects in the solid state or solution.

The amino group displays characteristic stretching vibrations appearing as two distinct bands around 3300-3500 cm⁻¹, corresponding to symmetric and antisymmetric nitrogen-hydrogen stretching modes. The thiazole ring system contributes several characteristic absorptions in the fingerprint region, including carbon-nitrogen and carbon-sulfur stretching vibrations typically observed between 1400-1600 cm⁻¹. The aromatic carbon-carbon stretching vibrations appear as medium-intensity bands around 1500-1600 cm⁻¹.

The trifluoromethyl group produces highly characteristic and intense absorptions due to the carbon-fluorine stretching vibrations. These bands typically appear as strong, sharp peaks in the 1100-1300 cm⁻¹ region, with the exact frequency depending on the electronic environment of the trifluoromethyl carbon. The high electronegativity of fluorine atoms results in exceptionally strong carbon-fluorine bonds, making these vibrations among the most intense features in the infrared spectrum.

Frequency Range (cm⁻¹) Intensity Vibrational Assignment
3300-3500 Medium-Strong Amino group NH stretching
2500-3300 Broad, Strong Carboxylic acid OH stretching
1680-1720 Strong Carboxylic acid C=O stretching
1500-1600 Medium Thiazole ring C=C, C=N stretching
1100-1300 Very Strong Trifluoromethyl C-F stretching
Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation pathways of this compound. The molecular ion peak appears at m/z 212, corresponding to the molecular weight of the intact compound. Under electron ionization conditions, the compound exhibits several diagnostic fragmentation patterns that reflect the relative stability of different molecular regions and the preferential cleavage sites.

The most common fragmentation pathway involves loss of the carboxylic acid functionality, resulting in decarboxylation to produce a fragment ion at m/z 168. This fragmentation reflects the relatively weak carbon-carbon bond connecting the carboxylic acid group to the thiazole ring system. Subsequently, loss of the trifluoromethyl group produces additional fragment ions, with the stepwise loss of fluorine atoms generating a characteristic isotope pattern due to the presence of sulfur and the multiple fluorine substituents.

Another significant fragmentation pathway involves cleavage of the thiazole ring system, particularly breaking the carbon-sulfur bonds. This process generates fragment ions containing either the amino-substituted portion or the trifluoromethyl-substituted portion of the original molecule. The relative abundances of these fragment ions provide information about the stability of different molecular regions and can be used for structural confirmation and purity assessment.

m/z Value Relative Intensity Fragment Assignment
212 High Molecular ion [M]⁺
168 Medium [M-CO₂]⁺ (decarboxylation)
143 Medium [M-CF₃]⁺ (trifluoromethyl loss)
99 Low Ring fragmentation products
69 Low CF₃⁺ (trifluoromethyl cation)

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory Studies

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound. These computational studies typically employ hybrid functionals such as B3LYP or more recent functionals like M06-2X, combined with appropriate basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve reliable results for systems containing fluorine atoms and heterocyclic rings.

The optimized molecular geometry obtained from density functional theory calculations reveals bond length and angle parameters that complement experimental crystallographic data. The thiazole ring exhibits typical aromatic character with carbon-carbon bond lengths around 1.35-1.40 Å and carbon-nitrogen and carbon-sulfur bond lengths reflecting the heterocyclic nature of the system. The trifluoromethyl group shows carbon-fluorine bond lengths around 1.33-1.35 Å, consistent with the strong electronegativity difference between carbon and fluorine.

Electronic properties calculated through density functional theory include dipole moments, which typically range from 3-5 Debye for this compound class, reflecting the polar nature of the multiple functional groups. The calculated infrared vibrational frequencies generally show good agreement with experimental observations when appropriate scaling factors are applied. Thermodynamic properties, including enthalpy of formation and Gibbs free energy, can be calculated to predict stability and reactivity patterns.

Property Calculated Value Method/Basis Set
Dipole Moment 3-5 Debye B3LYP/6-31G(d,p)
HOMO Energy -7 to -8 eV DFT calculations
LUMO Energy -1 to -2 eV DFT calculations
Band Gap 5-7 eV HOMO-LUMO difference
Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis of this compound provides crucial information about the compound's reactivity and electronic properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital represent the most important orbitals for understanding chemical reactivity, as they are involved in most chemical transformations and electronic excitations.

The highest occupied molecular orbital typically exhibits significant electron density localized on the amino group and the thiazole ring system, particularly on the nitrogen atoms and the π-electron system. This distribution indicates that these regions are most likely to participate in electron-donating reactions and nucleophilic processes. The amino group contributes substantially to the highest occupied molecular orbital through its lone pair electrons, making it a primary site for electrophilic attack.

The lowest unoccupied molecular orbital generally shows electron density concentrated on the carboxylic acid functionality and the electron-deficient regions of the thiazole ring. The trifluoromethyl group, due to its strong electron-withdrawing nature, significantly influences the energy and distribution of the lowest unoccupied molecular orbital. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital, typically 5-7 eV for this compound class, indicates relatively stable electronic configuration with moderate reactivity.

The electrostatic potential surface mapping reveals regions of positive and negative charge distribution across the molecule. The amino group and thiazole nitrogen atoms exhibit negative electrostatic potential, indicating nucleophilic character, while the carboxylic acid carbon and the carbon atoms adjacent to the trifluoromethyl group show positive electrostatic potential, suggesting electrophilic character. This charge distribution pattern guides predictions of intermolecular interactions and reaction site selectivity.

Orbital Type Primary Localization Character Energy Range (eV)
HOMO Amino group, thiazole π-system Nucleophilic -7 to -8
LUMO Carboxylic acid, CF₃ region Electrophilic -1 to -2
HOMO-1 Thiazole ring, sulfur lone pairs Aromatic -8 to -9
LUMO+1 Extended π* system Anti-bonding 0 to -1

Properties

IUPAC Name

2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O2S/c6-5(7,8)2-1(3(11)12)10-4(9)13-2/h(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLMMGOQPSMWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)N)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086380-23-5
Record name 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid
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Preparation Methods

Reaction Mechanism and Conditions

The process employs trifluoroiodomethane (CF₃I) as the trifluoromethyl source and radical initiators such as vat powder (sodium formaldehyde sulfoxylate) or rongalite. The reaction proceeds via a free-radical pathway, where the initiator generates CF₃- radicals that couple with the thiazole ring. Key parameters include:

  • Solvent system : Acetonitrile, dimethylformamide (DMF), and water in a 1:1:0.4 ratio.

  • Temperature : 0–3°C to minimize side reactions.

  • Molar ratios : Thiazolamine : CF₃I : initiator = 1.0 : 2.0–4.0 : 1.0–3.0.

Example 1:

In a representative procedure, 3 g of thiazolamine reacted with 4 g of CF₃I in acetonitrile/DMF/water at 3°C for 2.5 hours, yielding 55% of 2-amino-5-trifluoromethylthiazole after column chromatography.

Example 2:

Reducing the solvent volume (30 mL acetonitrile, 15 mL water) and adjusting the CF₃I ratio (0.7 g) resulted in a lower yield of 42%, highlighting the sensitivity of the reaction to stoichiometry.

Key Challenges :

  • Competing side reactions from excess CF₃I.

  • Requirement for inert atmosphere (Argon) to prevent radical quenching.

Comparative Analysis of Synthetic Routes

Parameter Radical Trifluoromethylation Ester Hydrolysis
Starting Material2-Aminothiazoleβ-Ketoester derivatives
Key ReagentCF₃IThioacetamide
Reaction Time2.5–3 hours10–12 hours
Yield42–55%90–93.5%
PurificationColumn chromatographyRecrystallization
ScalabilityModerate (requires inert atmosphere)High (one-pot reactions)

Industrial Considerations and Optimization

Solvent Selection

  • Radical reactions : Acetonitrile/DMF mixtures enhance CF₃I solubility but require post-reaction distillation.

  • Hydrolysis : Ethanol simplifies solvent recovery and reduces toxicity compared to DMF or acetonitrile.

Byproduct Management

  • Over-chlorination in β-ketoester precursors is mitigated by controlling chlorosulfonic acid ratios (0.92–0.98 mol equiv).

  • Radical-mediated methods generate iodinated byproducts, necessitating careful extraction.

Purification Techniques

  • Chromatography : Essential for radical trifluoromethylation due to complex mixtures.

  • Acid-Base Extraction : Effective for isolating carboxylic acids after hydrolysis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Building Block for Synthesis :
2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that lead to derivatives with enhanced properties.

Biology

Enzyme Inhibition :
Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. The trifluoromethyl group increases its affinity for biological targets, potentially leading to therapeutic applications.

Antimicrobial Activity :
Studies have shown that thiazole derivatives exhibit significant antibacterial activity against Mycobacterium tuberculosis. For instance, one study reported that certain analogs achieved sub-micromolar minimum inhibitory concentrations (MIC), indicating their potential as novel anti-tubercular agents.

CompoundMIC (μM)Activity Type
This compound0.70Antitubercular
Phenyl urea analog0.23Antitubercular

Medicine

Therapeutic Properties :
The compound has been explored for its anti-inflammatory and anticancer activities. Its mechanism of action involves penetrating cell membranes and interacting with enzymes or receptors to modulate their activity.

Anticancer Activity :
Research into the anticancer potential of this compound has yielded promising results. Thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, inhibiting processes critical for cancer cell division.

Cell LineIC50 (μM)Compound
Prostate Cancer0.4 - 2.2Thiazolidine derivatives
Melanoma1.6 - 3.9Thiazolidine derivatives

Anti-Tubercular Activity

A study synthesized a series of thiazole derivatives, including this compound, assessing their activity against M. tuberculosis. The findings indicated that specific modifications at the C-2 and C-4 positions were crucial for maintaining antibacterial efficacy while ensuring selectivity towards mycobacterial species over other bacteria.

Anticancer Efficacy

In another investigation, various thiazole derivatives were tested for antiproliferative activities against multiple cancer cell lines. The results indicated that specific substitutions significantly improved the compounds' effectiveness against prostate and melanoma cancers, showcasing IC50 values in the low micromolar range.

Mechanism of Action

The mechanism of action of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical properties of thiazole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Positions) Molecular Formula Key Differences vs. Target Compound References
2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid -NH₂ (2), -CF₃ (4), -COOH (5) C₅H₃F₃N₂O₂S -CF₃ and -COOH positions swapped (4 vs. 5)
2-(Butylamino)-4-(trifluoromethyl)thiazole-5-carboxylic acid -NH(CH₂)₃CH₃ (2), -CF₃ (4), -COOH (5) C₉H₁₁F₃N₂O₂S Bulkier alkylamino group at position 2
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid -CH₃ (2), -CF₃ (4), -COOH (5) C₆H₄F₃NO₂S Methyl replaces amino group; -CF₃ at position 4
5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid -NH-C₆H₄-CF₃ (2), -CH₃ (5), -COOH (4) C₁₂H₉F₃N₂O₂S Aromatic amino group; methyl at position 5
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate -NH₂ (2), -CF₃ (4), -COOEt (5) C₇H₆F₃N₂O₂S Ester (-COOEt) instead of carboxylic acid

Physicochemical Properties

  • Acidity : The carboxylic acid group in the target compound (pKa ~2–3) is more acidic than ester derivatives (e.g., ethyl ester in ) but less acidic than sulfonamide analogs.
  • Lipophilicity : The trifluoromethyl group increases logP values compared to methyl or ethyl-substituted analogs (e.g., 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, logP ~1.8 vs. target compound ~1.5) .
  • Stability: The amino group in the target compound may confer sensitivity to oxidation, unlike alkylamino or arylaminothiazoles (e.g., ), which are more stable under acidic conditions .

Biological Activity

2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, an amino group, and a trifluoromethyl group, which significantly enhances its lipophilicity. This property facilitates the compound's ability to penetrate cell membranes and interact with various biological targets. The structural formula can be represented as follows:

C5H4F3N1O2S\text{C}_5\text{H}_4\text{F}_3\text{N}_1\text{O}_2\text{S}

The mechanism of action of this compound involves:

  • Penetration of Cell Membranes : The trifluoromethyl group increases lipophilicity, aiding in cellular uptake.
  • Interaction with Enzymes and Receptors : Once inside the cell, the compound can form hydrogen bonds with target proteins, modulating their activity and leading to biological effects.
  • Potential as an Enzyme Inhibitor : Studies suggest that this compound may inhibit specific enzymes or receptors, making it a candidate for therapeutic applications .

Antimicrobial Activity

Research has indicated that derivatives of thiazole, including this compound, exhibit significant antibacterial activity against Mycobacterium tuberculosis. A study demonstrated that certain analogs achieved sub-micromolar minimum inhibitory concentrations (MIC), highlighting their potential as novel anti-tubercular agents .

CompoundMIC (μM)Activity Type
This compound0.70Antitubercular
Phenyl urea analog0.23Antitubercular

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, thiazole derivatives have shown promising cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been reported to inhibit tubulin polymerization, a critical process in cancer cell division .

Cell LineIC50 (μM)Compound
Prostate Cancer0.4 - 2.2Thiazolidine derivatives
Melanoma1.6 - 3.9Thiazolidine derivatives

The structure-activity relationship (SAR) indicates that modifications at specific positions on the thiazole ring can enhance cytotoxicity against various cancer types .

Case Studies

  • Anti-Tubercular Activity : A study synthesized a series of thiazole derivatives and evaluated their activity against M. tuberculosis. The findings revealed that modifications at the C-2 and C-4 positions were crucial for maintaining antibacterial efficacy while ensuring selectivity towards mycobacterial species over other bacteria .
  • Anticancer Efficacy : In another investigation, a series of thiazole derivatives were assessed for their antiproliferative activities against multiple cancer cell lines. The results indicated that certain substitutions significantly improved the compounds' effectiveness against prostate and melanoma cancers, showcasing IC50 values in the low micromolar range .

Q & A

Q. What are the standard synthetic routes for 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid?

Methodological Answer: Two primary synthetic strategies are documented:

  • Acid-catalyzed condensation : Reacting 2-aminothiazol-4(5H)-one derivatives with formyl-indole precursors in acetic acid under reflux (3–5 h), followed by recrystallization from DMF/acetic acid .
  • Ester hydrolysis : Hydrolysis of methyl or ethyl ester precursors (e.g., methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate) using NaOH in ethanol/water, yielding the carboxylic acid with ~85% efficiency .

Q. Key Table: Comparison of Synthetic Methods

MethodReagents/ConditionsYield/PurityReference
Acid-catalyzed reactionAcetic acid, reflux, sodium acetateNot specified
Ester hydrolysisNaOH, ethanol, 358 K, 1.5 h85% yield

Q. What spectroscopic and chromatographic methods are recommended for characterization?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming the thiazole core and substituents (e.g., trifluoromethyl and amino groups) .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures purity (>98%) and resolves structural analogs .
  • Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

  • Temperature control : Prolonged reflux (5–7 h) in acetic acid enhances condensation efficiency but risks decomposition; monitoring via TLC is advised .
  • Solvent selection : Ethanol/water mixtures in ester hydrolysis improve solubility of intermediates, reducing side products .
  • Catalyst screening : Sodium acetate in acid-catalyzed reactions accelerates imine formation, while adjusting NaOH concentration (1.5–2.0 equiv) minimizes over-hydrolysis .

Q. Key Table: Optimization Parameters

ParameterImpact on Yield/PurityReference
Reflux durationIncreased yield up to 5 h
NaOH concentration1.5–2.0 equiv optimal
Solvent polarityEthanol/water reduces byproducts

Q. How should researchers resolve contradictions in synthetic yields when varying substituents?

Methodological Answer:

  • Steric/electronic effects : Bulky substituents (e.g., 4-azidobenzamido in ) reduce purity (22–31%) due to hindered cyclization. Electron-withdrawing groups (e.g., trifluoromethyl) stabilize intermediates, improving yields .
  • Solubility analysis : Poor solubility of intermediates in acetic acid (e.g., arylthioureas) leads to precipitation; switching to DMF/acetic acid mixtures enhances homogeneity .
  • Purity of starting materials : Contaminants in arylthioureas or formyl-indole derivatives directly impact final purity—HPLC pre-screening is recommended .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

Methodological Answer:

  • Docking studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., antimicrobial enzymes) based on analogs like 4-phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid .
  • QSAR models : Correlate electronic properties (e.g., Hammett constants of substituents) with bioactivity. For example, electron-withdrawing trifluoromethyl groups enhance metabolic stability .

Q. Key Table: Analogs for SAR Exploration

Analog SubstituentsPotential Biological ActivityReference
5-Methylthiazole-4-carboxamideAnticancer (HUVEC inhibition)
4-Phenyl-2-(3-pyridyl)thiazoleAntimicrobial (hypothesized)
Phenoxy-substituted thiazolesTubulin polymerization inhibition

Q. What strategies are effective for designing analogs to explore SAR?

Methodological Answer:

  • Positional isomerism : Modify the trifluoromethyl group to 4- or 5-positions (e.g., 5-(trifluoromethyl)thiazole-4-carboxylic acid, CAS 900530-68-9) to assess steric effects .
  • Heterocyclic fusion : Introduce pyridine or indole moieties (e.g., 3-formyl-1H-indole-2-carboxylic acid) to enhance π-stacking with biological targets .
  • Bioisosteric replacement : Replace the carboxylic acid with carboxamide or ester groups to modulate lipophilicity and bioavailability .

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